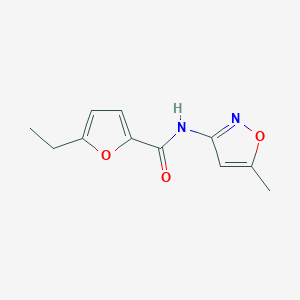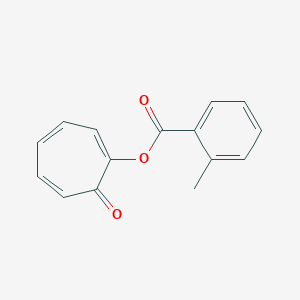
7-oxo-1,3,5-cycloheptatrien-1-yl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-oxo-1,3,5-cycloheptatrien-1-yl 2-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as tocotrienol and is a member of the vitamin E family.
Applications De Recherche Scientifique
7-oxo-1,3,5-cycloheptatrien-1-yl 2-methylbenzoate has been extensively studied for its potential applications in various fields. It has been found to have antioxidant properties, which make it useful in the prevention of oxidative stress-related diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. It has also been studied for its potential applications in the treatment of diabetes, obesity, and metabolic disorders.
Mécanisme D'action
The mechanism of action of 7-oxo-1,3,5-cycloheptatrien-1-yl 2-methylbenzoate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species (ROS). By doing so, it reduces oxidative stress and inflammation, which are two major contributors to the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce lipid peroxidation, increase antioxidant enzyme activity, and improve insulin sensitivity. It has also been shown to reduce inflammation and improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-oxo-1,3,5-cycloheptatrien-1-yl 2-methylbenzoate in lab experiments is its antioxidant properties. It can be used to study the effects of oxidative stress on various cells and tissues. However, one limitation is that it is a relatively new compound and its effects on human health are not fully understood.
Orientations Futures
There are several future directions for research on 7-oxo-1,3,5-cycloheptatrien-1-yl 2-methylbenzoate. One direction is to study its potential applications in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. Another direction is to study its effects on gene expression and epigenetic modifications. Additionally, it would be interesting to investigate the potential synergistic effects of this compound with other compounds such as curcumin and resveratrol.
Conclusion:
In conclusion, this compound is a compound with promising potential applications in various fields. Its antioxidant properties and ability to reduce oxidative stress and inflammation make it a promising candidate for the prevention and treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 7-oxo-1,3,5-cycloheptatrien-1-yl 2-methylbenzoate can be achieved through various methods. One common method involves the condensation of 2-methylbenzoyl chloride with cycloheptatriene in the presence of a base such as sodium hydroxide. The resulting product is then oxidized to form this compound.
Propriétés
IUPAC Name |
(7-oxocyclohepta-1,3,5-trien-1-yl) 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11-7-5-6-8-12(11)15(17)18-14-10-4-2-3-9-13(14)16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHSZTLZURRXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5697174.png)
![{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5697179.png)


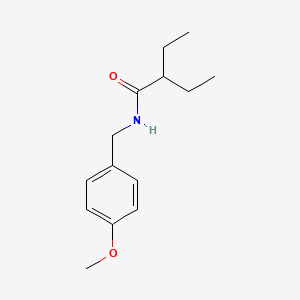

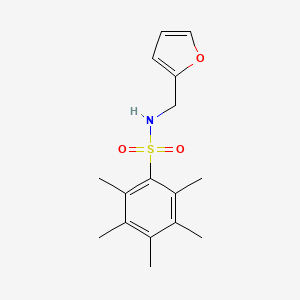
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5697239.png)
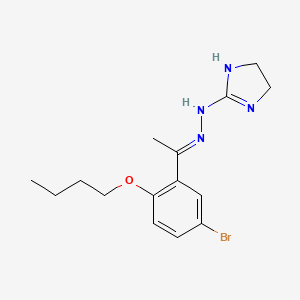
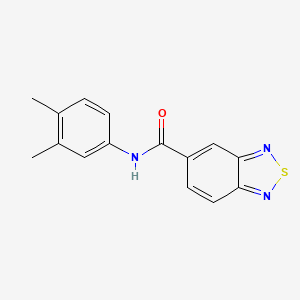

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B5697280.png)
![1,3-diethyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697286.png)
